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molecular formula C12H19N5O B8586402 6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 62039-99-0

6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B8586402
M. Wt: 249.31 g/mol
InChI Key: HOLBEPMAFKVPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994898

Procedure details

By reacting the product of Example 3 with propyl bromide according to the procedure of Example 4, 6-n-butylamino-2-propyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one is obtained, yield 86%, m.p. 183°-185° (ethyl acetate with some drops of absolute ethanol). The hydrochloride is obtained by treatment with ethanolic HCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([C:12](=[O:15])[NH:13][N:14]=2)[N:11]=1)[CH2:2][CH2:3][CH3:4].[CH2:16](Br)[CH2:17][CH3:18]>>[CH2:1]([NH:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([C:12](=[O:15])[N:13]([CH2:16][CH2:17][CH3:18])[N:14]=2)[N:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC=1C=CC=2N(N1)C(NN2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C=CC=2N(N1)C(N(N2)CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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